molecular formula C15H19N3O2 B4027969 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B4027969
M. Wt: 273.33 g/mol
InChI Key: VEEJOOIERHRBNC-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-ethoxy-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-20-14-6-4-13(5-7-14)15(19)17-8-3-10-18-11-9-16-12-18/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEJOOIERHRBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the reaction of 4-ethoxybenzoyl chloride with 3-(1H-imidazol-1-yl)propylamine. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting essential enzymatic processes in microorganisms .

Comparison with Similar Compounds

Similar compounds to 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide include other imidazole derivatives like:

    Metronidazole: Known for its antibacterial and antiprotozoal activities.

    Omeprazole: Used as an antiulcer agent.

    Thiabendazole: An antihelmintic agent.

What sets this compound apart is its unique combination of an ethoxy group and an imidazole ring, which may confer distinct chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide

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